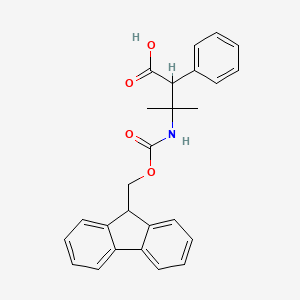
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid” is a complex organic compound. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis . The Fmoc group is a type of protecting group used in the synthesis of peptides, which protects the amine functionality during peptide bond formation .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a fluorenyl group (a polycyclic aromatic group derived from fluorene), a carbonyl group (C=O), an amino group (NH2), a methyl group (CH3), and a phenyl group (a ring of 6 carbon atoms, C6H5). The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid, commonly referred to through its derivative name fluoren-9-ylmethoxycarbonyl (Fmoc), is a significant compound in the synthesis of peptides. Its utility is primarily attributed to the protection of hydroxy-groups, allowing for selective reactions in complex organic syntheses. The Fmoc group protects hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is crucial for the synthesis of complex molecules, such as oligonucleotides and peptides, highlighting its versatility and efficiency in synthetic organic chemistry (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis (SPPS)
The Fmoc strategy has revolutionized solid phase peptide synthesis (SPPS), offering an orthogonal approach to peptide assembly. This strategy allows for the assembly of biologically active peptides and small proteins under a variety of conditions, demonstrating the method's adaptability and efficiency. The introduction of various solid supports, linkages, and side chain protecting groups, alongside improved understanding of solvation conditions, has significantly enhanced the capability of Fmoc SPPS. These advances underscore the importance of this compound in bioorganic chemistry, enabling the synthesis of complex peptides and proteins with high yield and purity (Fields & Noble, 2009).
Structural and Supramolecular Studies
In recent years, the structural and supramolecular aspects of Fmoc-protected amino acids have gained attention, particularly in the context of biomaterials and therapeutics. A systematic understanding of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety is crucial for the design and development of novel hydrogelators and biomaterials. This area of research emphasizes the role of this compound in elucidating fundamental principles of molecular recognition, which are essential for the advancement of biomedical research and material science (Bojarska et al., 2020).
Fluorescence Sensing and Biological Imaging
The compound's derivatives also find applications in fluorescence sensing and biological imaging, demonstrating its versatility beyond synthetic applications. Fluorescent Zn(II) sensors based on the Zinpyr family, for instance, utilize structural elements derived from this compound. These sensors exhibit significant fluorescence turn-on in the presence of Zn(II) ions, highlighting the compound's utility in developing sensitive and selective probes for biological and chemical analyses. Such applications underscore the potential of this compound in the creation of advanced materials for sensing and imaging in biological systems (Nolan et al., 2006).
Wirkmechanismus
Target of Action
The compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group .
Mode of Action
The Fmoc group in the compound serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions from occurring by blocking the reactive sites. The Fmoc group can be removed under mildly basic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound is likely involved in the biochemical pathway of peptide synthesis . The Fmoc group allows for the stepwise addition of amino acids in a controlled manner, leading to the formation of peptides with a specific sequence .
Pharmacokinetics
The compound’s stability at room temperature suggests that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the synthesis of peptides with a specific sequence . By protecting the amino group during synthesis, the compound allows for the controlled addition of amino acids, leading to the formation of peptides with a desired sequence .
Action Environment
The compound is stable at room temperature, suggesting that it can be stored and used under normal laboratory conditions . .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,23(24(28)29)17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFHDMSVOGQLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)
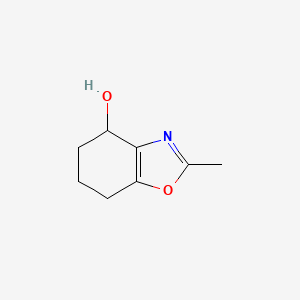
![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)
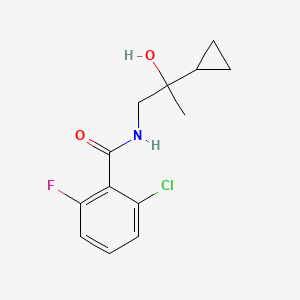
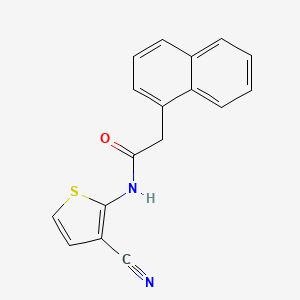
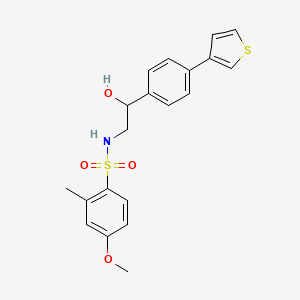
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)
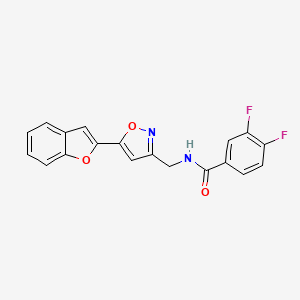
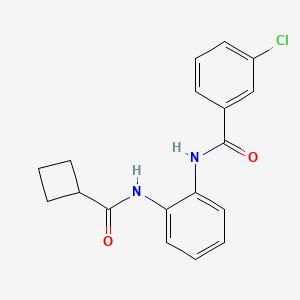
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)
